molecular formula C10H8ClN B15046549 4-Chloro-2-cyclopropylbenzonitrile

4-Chloro-2-cyclopropylbenzonitrile

Cat. No.: B15046549
M. Wt: 177.63 g/mol
InChI Key: MUJRHMMBACPNLG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where a chlorine atom is substituted at the fourth position and a cyclopropyl group is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound. For this compound, the starting materials would include 4-chlorobenzonitrile and a cyclopropylboronic acid .

Another method involves the direct chlorination of 2-cyclopropylbenzonitrile using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-cyclopropylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclopropylbenzonitrile is unique due to the presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in material science and pharmaceutical research .

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

4-chloro-2-cyclopropylbenzonitrile

InChI

InChI=1S/C10H8ClN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2

InChI Key

MUJRHMMBACPNLG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)Cl)C#N

Origin of Product

United States

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